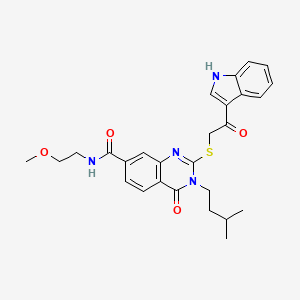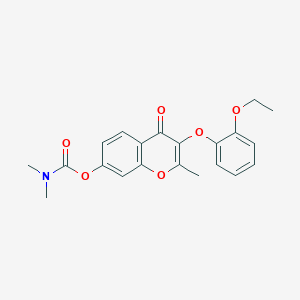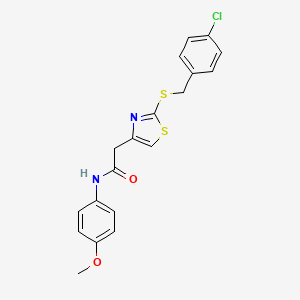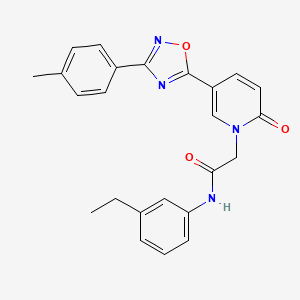![molecular formula C21H25FO3S B3005148 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868255-95-2](/img/structure/B3005148.png)
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of diazomethane to create oxirane structures, as seen in the formation of (S)-2-(fluoromethyl)-2-[(R)-(4-methylphenyl)sulfinyl]methyl oxirane from (R)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-2-propanone. The reaction conditions, such as solvent and temperature, play a significant role in determining the chemo- and stereoselectivity of the product . Additionally, the Friedel-Crafts reaction is a common method used to prepare important pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, which can be further refined by sulfonation to remove undesired isomers .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can exhibit interesting optical properties. For instance, derivatives of tetrabenzofluorene with electron-withdrawing groups at the phenyl positions show solvatochromism and crystallochromism in fluorescence. The helical structure with C2 symmetry and herringbone-like arrangement of molecules in the crystal contributes to these properties . In another example, the structure of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone was elucidated using various NMR techniques, revealing the bonding at the 2-aza-nitrogen atom of the phthalazine moiety .
Chemical Reactions Analysis
The reactivity of fluorinated compounds with nucleophiles can lead to various chemical transformations. For example, the oxirane ring formed by the reaction of diazomethane on a fluorinated propanone can be opened by different nucleophiles, including carbon, nitrogen, oxygen, phosphorus, and halogen nucleophiles, allowing for the synthesis of a range of products . The resolution of the nonsteroidal antiandrogen compound by chromatographic separation of diastereomeric esters and subsequent hydrolysis and oxidation also demonstrates the chemical reactivity and potential for enantioselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The presence of fluorine atoms and sulfonyl groups can significantly affect the compound's reactivity, solubility, and optical properties. For instance, the solvatochromism and crystallochromism observed in certain fluorinated compounds are indicative of their sensitivity to the environment, which can be exploited in applications such as fluorescence-based sensors . The ability to selectively remove isomers through sulfonation also highlights the importance of understanding the physical and chemical properties for the purification of pharmaceutical intermediates .
Scientific Research Applications
Applications in Medicinal Chemistry
- Antiandrogen Properties : The compound has been studied for its antiandrogenic effects. Tucker et al. (1988) investigated a related compound, a nonsteroidal antiandrogen, which demonstrated that certain enantiomers possess antiandrogenic properties, potentially useful in treating androgen-responsive diseases (Tucker, Chesterson, & Crook, 1988).
Applications in Organic Synthesis
- Synthesis of Fluorinated Compounds : Arnone et al. (1995) conducted studies on the synthesis of fluorinated chirons using similar compounds. Their research provides insights into the stereoselective formation of oxiranes, highlighting the compound's potential in organic synthesis (Arnone et al., 1995).
Applications in Material Science
- Polymer Development for Fuel Cells : Bae, Miyatake, & Watanabe (2009) explored the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer. This research indicates the utility of such compounds in developing materials for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Applications in Fluorine Chemistry
- Synthesis of Fluorinated Polyamides : Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, using a process involving a compound similar to 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone. Their work demonstrates the compound's relevance in the synthesis of high-performance materials with potential applications in electronics and other industries (Liu et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHAGQRCZZKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)



![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
